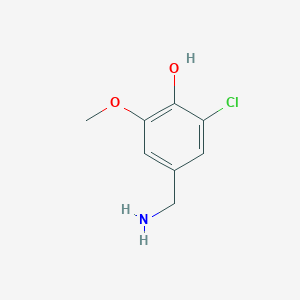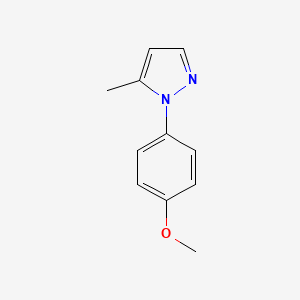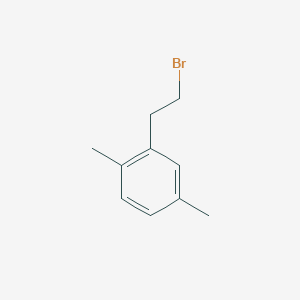
2-(2-Bromoethyl)-1,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethyl)-1,4-dimethylbenzene is an organic compound that belongs to the class of aryl bromides. It consists of a benzene ring substituted with two methyl groups and a bromoethyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Bromoethyl)-1,4-dimethylbenzene typically involves the bromination of 1,4-dimethylbenzene (p-xylene) with a suitable brominating agent. One common method is the anti-Markovnikov addition of hydrogen bromide to styrene derivatives, using specific reagents and catalysts like azobisisobutyronitrile in n-heptane solvent . The reaction conditions, including temperature and duration, are optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of hydrogen bromide gas to a solution of 1,4-dimethylbenzene under light irradiation, typically using an LED or mercury lamp with a wavelength of 365 nm . This method ensures efficient bromination while minimizing side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoethyl)-1,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol is commonly used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst is used for reduction reactions.
Major Products Formed
Substitution: Formation of ethyl-substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of ethyl-substituted benzene.
Applications De Recherche Scientifique
2-(2-Bromoethyl)-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Utilized in the development of antimicrobial agents and β-peptidomimetics.
Industry: Employed in the production of flame retardants and fragrances.
Mécanisme D'action
The mechanism of action of 2-(2-Bromoethyl)-1,4-dimethylbenzene involves its reactivity as an aryl bromide. In electrophilic aromatic substitution reactions, the bromine atom acts as a leaving group, allowing the formation of a positively charged benzenonium intermediate . This intermediate can then undergo further reactions, such as nucleophilic attack or elimination, to form various substituted benzene derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoethyl ether: An organobromine compound used in the manufacture of pharmaceuticals and crown ethers.
2-Bromoethyl acrylate: Utilized in curable and reactive polymers due to the presence of reactive bromine.
(2-Bromoethyl)triphenylphosphonium bromide: Used as a pharmaceutical intermediate.
Uniqueness
2-(2-Bromoethyl)-1,4-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products highlights its versatility compared to other similar compounds.
Propriétés
Numéro CAS |
28081-38-1 |
|---|---|
Formule moléculaire |
C10H13Br |
Poids moléculaire |
213.11 g/mol |
Nom IUPAC |
2-(2-bromoethyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C10H13Br/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
SZXOBNVFLIZUAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate](/img/structure/B12440490.png)
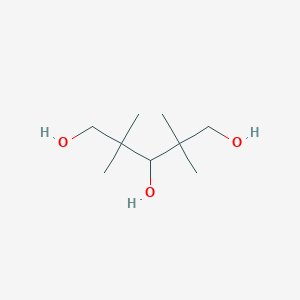
![(3aR,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylic acid](/img/structure/B12440514.png)
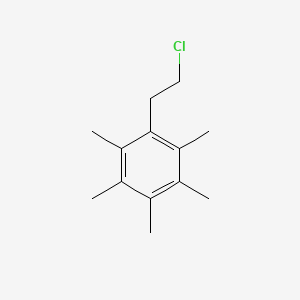
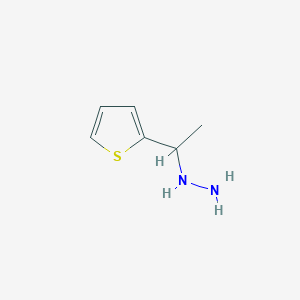
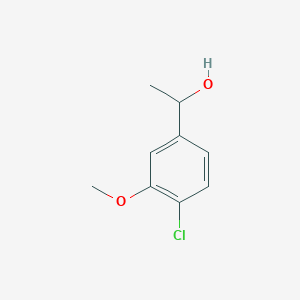
![Thieno[3,2-c]pyridin-6-amine](/img/structure/B12440541.png)
![2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid](/img/structure/B12440549.png)
![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B12440552.png)
![4-Oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B12440556.png)
![N-[(2E)-3-(2-Amino-1H-imidazol-4-YL)prop-2-EN-1-YL]-4-bromo-1H-pyrrole-2-carboxamide](/img/structure/B12440557.png)
![4-{3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B12440563.png)
